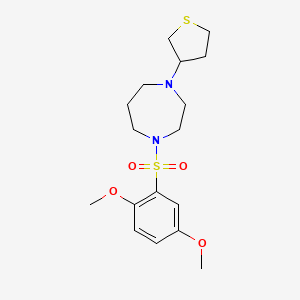

1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

説明

1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a diazepane derivative featuring a 1,4-diazepane core substituted at the N1 position with a 2,5-dimethoxybenzenesulfonyl group and at the N4 position with a thiolan-3-yl (tetrahydrothiophen-3-yl) group. Its molecular formula is C₁₇H₂₄N₂O₄S₂, with a molecular weight of 384.51 g/mol. The compound’s structure combines electron-rich aromatic systems (dimethoxybenzene) with a sulfonyl group and a sulfur-containing heterocycle (thiolan), which may influence its solubility, metabolic stability, and biological interactions.

特性

IUPAC Name |

1-(2,5-dimethoxyphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S2/c1-22-15-4-5-16(23-2)17(12-15)25(20,21)19-8-3-7-18(9-10-19)14-6-11-24-13-14/h4-5,12,14H,3,6-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDBEYYASNNEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate amine precursors under controlled conditions.

Introduction of the Thiolane Group: This step might involve the reaction of the diazepane intermediate with a thiolane derivative.

Attachment of the Dimethoxybenzenesulfonyl Group: This can be done via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

化学反応の分析

Types of Reactions

1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The thiolane group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Bases and Acids: For facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane group might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

科学的研究の応用

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes or Receptors: Modulating their activity.

Pathway Involvement: Participating in or inhibiting specific biochemical pathways.

類似化合物との比較

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane with structurally related diazepane derivatives:

Key Observations :

Structural Differences: The dimethoxybenzenesulfonyl group in the target compound introduces two electron-donating methoxy groups, enhancing polarity compared to the methylsulfanylbenzoyl group in BK80973 . This difference likely increases aqueous solubility and metabolic stability due to reduced lipophilicity.

Functional Group Impact: Sulfonyl vs. Amide/Sulfanyl: The sulfonyl group in the target compound may improve oxidative stability compared to the thioether in BK80973. Dimethoxybenzene vs. Chlorothienopyrimidine: The thienopyrimidine derivative from incorporates a chloroheterocycle and morpholine, which are common in kinase inhibitors. This contrasts with the target compound’s aromatic sulfonyl group, which may favor different target interactions (e.g., serotonin or sigma receptors).

Synthetic Pathways: The target compound likely follows a sulfonylation strategy (e.g., reacting 1,4-diazepane with 2,5-dimethoxybenzenesulfonyl chloride) followed by alkylation with thiolan-3-yl halides. This mirrors methods used for BK80973 (amide coupling) and the thienopyrimidine derivative (reductive amination) .

Its polarity may reduce blood-brain barrier penetration compared to BK80973’s lipophilic benzoyl group .

Research Findings and Limitations

- Computational Predictions : Density functional theory (DFT) studies (as in ) could model the electronic effects of substituents. For example, the dimethoxy group’s electron-donating nature may lower the sulfonyl group’s electrophilicity, impacting reactivity in biological systems.

- Experimental Gaps: Direct pharmacological or solubility data for the target compound is absent in the provided evidence. Comparisons rely on structural analogies and known substituent trends.

生物活性

1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a diazepane ring substituted with a sulfonyl group and a thiolane moiety. The presence of the 2,5-dimethoxybenzenesulfonyl group is significant as it may influence the compound's reactivity and biological properties.

Synthesis Methodology

The synthesis of 1-(2,5-dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can be achieved through multi-step reactions involving the formation of the diazepane core followed by sulfonation and thiolation. Specific methods include:

- Formation of Diazepane : Utilizing appropriate amines and carbonyl compounds.

- Sulfonation : Introducing the sulfonyl group via electrophilic aromatic substitution.

- Thiolane Introduction : Incorporating thiolane using nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, a related class of compounds showed selective cytotoxicity towards T-cells, with mechanisms involving apoptosis rather than mitochondrial inhibition .

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| BZDs | T-cells | <0.5 | Apoptosis | |

| BZDs | Mycobacterium tuberculosis | 1.55 - 2.87 | Inhibition of cell growth |

Antimicrobial Activity

The compound's structural framework suggests potential anti-mycobacterial activity. A study on benzodiazepine derivatives found that certain modifications led to significant activity against Mycobacterium tuberculosis, indicating that similar compounds could be effective in treating resistant strains .

The biological mechanisms through which 1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane exerts its effects may involve:

- Interaction with Cellular Targets : The sulfonyl group may enhance binding to specific receptors or enzymes.

- Induction of Apoptosis : Evidence suggests that related compounds trigger apoptosis in cancer cells through mitochondrial pathways.

- Antibiotic Properties : Potential interference with bacterial cell wall synthesis or function.

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluating a series of benzodiazepine derivatives demonstrated that modifications at the C3 position significantly impacted cytotoxicity against transformed B- and T-cells. The findings suggested that electron-rich heterocycles contribute to enhanced potency .

Case Study 2: Anti-Tubercular Activity

In another investigation, a family of synthesized benzodiazepines was screened for anti-tubercular activity, revealing promising results with minimal inhibitory concentrations (MIC) indicating effective bacterial growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。